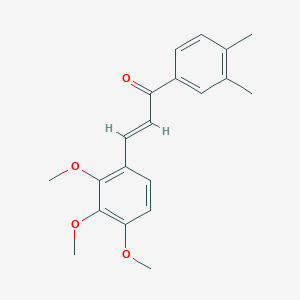

(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3,4-dimethylphenyl group at the ketone terminus and a 2,3,4-trimethoxyphenyl moiety at the opposite end. Chalcones are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often modulated by substituent patterns on the aromatic rings. The presence of methyl and methoxy groups in this compound likely enhances lipophilicity and electronic effects, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name |

(E)-1-(3,4-dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-13-6-7-16(12-14(13)2)17(21)10-8-15-9-11-18(22-3)20(24-5)19(15)23-4/h6-12H,1-5H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEMZGCWVCWGPI-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Chalcones are known for their diverse biological activities. The compound has been studied for its potential in the following areas:

Anticancer Activity

Research has indicated that (2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens. Its mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this chalcone derivative can inhibit pro-inflammatory cytokines and enzymes like COX-2, making it a candidate for developing anti-inflammatory drugs .

Organic Synthesis

Chalcones serve as important intermediates in organic synthesis due to their ability to undergo various chemical transformations. The compound can be utilized in:

Synthesis of Other Compounds

It can be used as a precursor for synthesizing more complex molecules such as flavonoids and other polyphenolic compounds through condensation reactions and further functionalization .

Material Science

Due to its unique structural properties, (2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can be incorporated into polymers or coatings to enhance material properties such as UV resistance and thermal stability .

Case Studies

Several studies have highlighted the applications of this compound in various fields:

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzymes: Such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory processes.

Modulating signaling pathways: Such as the NF-κB or MAPK pathways, which play roles in cell proliferation, apoptosis, and inflammation.

Interacting with cellular receptors: Such as estrogen receptors or other nuclear receptors, influencing gene expression and cellular responses.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

A key structural distinction lies in the substitution patterns on the aromatic rings. For example:

- (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (): Replacing the 3,4-dimethylphenyl group with a chlorothiophene ring introduces electronegative chlorine and sulfur atoms.

- (2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (): Bromine’s larger atomic radius compared to chlorine increases steric bulk, which may hinder molecular packing in crystals while enhancing halogen bonding interactions in biological systems .

Table 1: Structural and Electronic Comparisons

| Compound | Substituent (R1) | Substituent (R2) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Target Compound | 3,4-Dimethylphenyl | 2,3,4-Trimethoxyphenyl | 4.2* | 5.8* |

| (2E)-1-(5-Chlorothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | 5-Chlorothiophen-2-yl | 2,3,4-Trimethoxyphenyl | 3.9 | 6.1 |

| (2E)-1-(2,5-Dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | 2,5-Dimethoxyphenyl | 2,3,4-Trimethoxyphenyl | 4.5 | 4.7 |

| ETTC [(E)-1-(2,4,6-Triethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one] | 2,4,6-Triethoxyphenyl | 3,4,5-Trimethoxyphenyl | 4.0 | 5.3 |

*Theoretical values inferred from analogous chalcones .

Crystallographic and Supramolecular Features

- The bromothiophene analog () crystallizes in a monoclinic system with C–H···O hydrogen bonds stabilizing the lattice. In contrast, chalcone1 ((E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) () forms a denser supramolecular network via π-π stacking, attributed to its symmetric methoxy arrangement. The target compound’s 3,4-dimethyl group may disrupt such interactions, leading to altered solubility .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Parameter | Details | Reference |

|---|---|---|

| Reaction Temperature | 60–80°C under reflux | |

| Yield Optimization | Excess aldehyde (1.2–1.5 equiv) | |

| Purification Method | Column chromatography (silica gel) |

Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Answer:

A multi-technique approach ensures accurate structural elucidation:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) confirms molecular ion peaks (e.g., m/z 358.1628 for C₂₀H₂₂O₄) .

- X-ray Crystallography : Single-crystal XRD provides bond lengths/angles and solid-state packing. For example, C=O bond lengths typically range 1.22–1.24 Å .

How is the antimicrobial activity of this compound evaluated in preliminary assays?

Answer:

Broth microdilution or agar diffusion methods are used to assess antimicrobial potential:

- Test Strains : Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) pathogens .

- Concentration Range : 25–200 µg/mL; results compared to standard drugs (e.g., ampicillin).

- Data Interpretation : Moderate activity (MIC ≈ 50–100 µg/mL) is common for chalcones due to methoxy group interactions with microbial membranes .

Q. Table 2: Example Antimicrobial Results

| Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| S. aureus | 75 | 12 ± 1 | |

| E. coli | >100 | No inhibition |

How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict electronic properties and validate experimental observations:

- HOMO-LUMO Analysis : Evaluates reactivity (e.g., HOMO energy ≈ -6.2 eV, LUMO ≈ -1.8 eV) .

- Global Reactivity Descriptors :

- UV-Vis Spectral Matching : TD-DFT calculates λ_max (e.g., 340–360 nm for π→π* transitions) .

Contradiction Resolution : Adjust basis sets or include solvent effects (e.g., PCM model) to align theoretical and experimental λ_max values .

What strategies optimize crystal growth for X-ray diffraction studies?

Answer:

- Solvent Selection : Use mixed solvents (e.g., ethanol:chloroform) for slow evaporation .

- Temperature Control : Crystallize at 4°C to enhance lattice formation.

- Hydrogen Bonding : Methoxy and carbonyl groups often form intermolecular C–H···O bonds, stabilizing the crystal .

Q. Example Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | < 0.05 | |

| Bond Angle (C=O) | 120.5° |

How can structural modifications enhance bioactivity while retaining the chalcone core?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.